Cas no 108354-13-8 (4(1H)-Quinolinone,2-methyl-3-[(2E,6E)-3,7,11-trimethyl-2,6,10-dodecatrien-1-yl]-)
![4(1H)-Quinolinone,2-methyl-3-[(2E,6E)-3,7,11-trimethyl-2,6,10-dodecatrien-1-yl]- structure](https://es.kuujia.com/scimg/cas/108354-13-8x500.png)
108354-13-8 structure
Nombre del producto:4(1H)-Quinolinone,2-methyl-3-[(2E,6E)-3,7,11-trimethyl-2,6,10-dodecatrien-1-yl]-
4(1H)-Quinolinone,2-methyl-3-[(2E,6E)-3,7,11-trimethyl-2,6,10-dodecatrien-1-yl]- Propiedades químicas y físicas
Nombre e identificación
-
- 4(1H)-Quinolinone,2-methyl-3-[(2E,6E)-3,7,11-trimethyl-2,6,10-dodecatrien-1-yl]-
- 2-methyl-3-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]-1H-quinolin-4-one
- aurachin D
- 2-methyl-3-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trien-1-yl]quinolin-4(1H)-one
- 4(1H)-Quinolinone, 2-methyl-3-(3,7,11-trimethyl-2,6,10-dodecatrienyl)-
- Aurachin-D
- 2-Methyl-3-(3,7,11-trimethyl-2,6,10-dodecatrienyl)-4(1H)-quinolinone
- 2-Methyl-3-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10- trienyl]-1H-quinolin-4-one
- 2-Methyl-3-((2E,6E)-3,7,11-trimethyldodeca-2,6,10-trien-1-yl)quinolin-4(1H)-one
- 2-Methyl-3-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-
- 2-methyl-3-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trien-1-yl]-1,4-dihydroquinolin-4-one
- 123631-75-4
- CHEMBL573376
- trienyl]-1H-quinolin-4-one
- CHEBI:2921
- 108354-13-8
- CS-0103561
- 2-Methyl-3-((2E,6E)-3,7,11-trimethyldodeca-2,6,10-trien-1-yl)quinolin-4-ol
- 0NI
- SCHEMBL16552860
- 137078-71-8
- SCHEMBL15094902
- DTXSID701318443
- 2-Methyl-3-(3,7,11-trimethyldodeca-2,6,10-trien-1-yl)quinolin-4-ol
- HY-N7151
- Q27105882
- Arauchin D
-
- Renchi: InChI=1S/C25H33NO/c1-18(2)10-8-11-19(3)12-9-13-20(4)16-17-22-21(5)26-24-15-7-6-14-23(24)25(22)27/h6-7,10,12,14-16H,8-9,11,13,17H2,1-5H3,(H,26,27)/b19-12+,20-16+
- Clave inchi: JHMLNOXMSHURLQ-YEFHWUCQSA-N
- Sonrisas: CC1=C(C/C=C(\C)/CC/C=C(\C)/CC/C=C(/C)\C)C(=O)C2C(=CC=CC=2)N1
Atributos calculados
- Calidad precisa: 363.256214676g/mol
- Masa isotópica única: 363.256214676g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 1
- Recuento de receptores de enlace de hidrógeno: 2
- Recuento de átomos pesados: 27
- Cuenta de enlace giratorio: 8
- Complejidad: 643
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 2
- Conteo indefinido de centros tridimensionales de Bond: 0
- Superficie del Polo topológico: 29.1Ų
- Xlogp3: 7.6
4(1H)-Quinolinone,2-methyl-3-[(2E,6E)-3,7,11-trimethyl-2,6,10-dodecatrien-1-yl]- PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1325783-1g |
Aurachin D |
108354-13-8 | 95% | 1g |
$4200 | 2024-06-03 | |
A2B Chem LLC | AE46979-100mg |
aurachin D |
108354-13-8 | 98% by HPLC | 100mg |
$3164.00 | 2024-04-20 | |
A2B Chem LLC | AE46979-25mg |
aurachin D |
108354-13-8 | 98% by HPLC | 25mg |
$1099.00 | 2024-04-20 | |
Biosynth | IEA35413-10 mg |
2-Methyl-3-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]-1H-quinolin-4-one |
108354-13-8 | 10mg |
$312.00 | 2023-01-04 | ||
Biosynth | IEA35413-25 mg |
2-Methyl-3-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]-1H-quinolin-4-one |
108354-13-8 | 25mg |
$585.00 | 2023-01-04 | ||
A2B Chem LLC | AE46979-5mg |
aurachin D |
108354-13-8 | 98% by HPLC | 5mg |
$335.00 | 2024-04-20 | |
eNovation Chemicals LLC | Y1325783-1g |
Aurachin D |
108354-13-8 | 98% | 1g |
$4200 | 2025-02-18 | |
Biosynth | IEA35413-50 mg |
2-Methyl-3-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]-1H-quinolin-4-one |
108354-13-8 | 50mg |
$936.00 | 2023-01-04 | ||
Biosynth | IEA35413-5 mg |
2-Methyl-3-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]-1H-quinolin-4-one |
108354-13-8 | 5mg |
$195.00 | 2023-01-04 | ||
Biosynth | IEA35413-100 mg |
2-Methyl-3-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]-1H-quinolin-4-one |
108354-13-8 | 100MG |
$1,498.00 | 2023-01-04 |
4(1H)-Quinolinone,2-methyl-3-[(2E,6E)-3,7,11-trimethyl-2,6,10-dodecatrien-1-yl]- Literatura relevante
-
Sarah M. Hopfner,Bei Shi Lee,Nitin P. Kalia,Marvin J. Miller,Kevin Pethe,Garrett C. Moraski RSC Med. Chem. 2021 12 73
-
M. F. Grundon Nat. Prod. Rep. 1990 7 131
-
Joseph P. Michael Nat. Prod. Rep. 1997 14 11
-
Till F. Sch?berle,Friederike Lohr,Alexander Schmitz,Gabriele M. K?nig Nat. Prod. Rep. 2014 31 953
-
Robert A. Hill,Andrew Sutherland Nat. Prod. Rep. 2007 24 500
Clasificación relacionada
- Sesquiterpenoides
- Disolventes y químicos orgánicos Compuestos Orgánicos Lípidos y moléculas similares a los lípidos Lípidos prenólicos Sesquiterpenoides Sesquiterpenoides
- Disolventes y químicos orgánicos Compuestos Orgánicos Lípidos y moléculas similares a los lípidos Lípidos prenólicos Sesquiterpenoides
108354-13-8 (4(1H)-Quinolinone,2-methyl-3-[(2E,6E)-3,7,11-trimethyl-2,6,10-dodecatrien-1-yl]-) Productos relacionados
- 10352-60-0(2,3-Dimethylquinolin-4-ol)
- 1807192-24-0((3-Bromo-4-fluoropyridin-2-yl)methanol)
- 7789-49-3(Nickel(II) bromide trihydrate)
- 358377-75-0(Methyl 4-{(3,4-dimethylphenyl)(methylsulfonyl)aminomethyl}benzoate)
- 175205-75-1(4-Amino-5-cyano-2-(pyridin-3-yl)pyrimidine)
- 4214-49-7(Benzamide, 3,5-dibromo-2-hydroxy-N-(4-methoxyphenyl)-)
- 2137762-29-7(1-[(3-methyl-1H-1,2,4-triazol-5-yl)methyl]-3-(3-methylbutan-2-yl)urea)
- 59887-87-5(5-Methoxy-4H-chromen-4-one)
- 2229236-18-2(3-(3-bromo-2,4-dimethylphenyl)propanal)
- 2703763-47-5(2-(2,6-dioxopiperidin-3-yl)-5-{(piperidin-2-yl)methylamino}-2,3-dihydro-1H-isoindole-1,3-dione)
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:108354-13-8)4(1H)-Quinolinone,2-methyl-3-[(2E,6E)-3,7,11-trimethyl-2,6,10-dodecatrien-1-yl]-

Pureza:99%/99%/99%
Cantidad:5mg/10mg/25mg
Precio ($):351.0/564.0/1128.0
atkchemica
(CAS:108354-13-8)4(1H)-Quinolinone,2-methyl-3-[(2E,6E)-3,7,11-trimethyl-2,6,10-dodecatrien-1-yl]-

Pureza:95%+
Cantidad:1g/5g/10g/100g
Precio ($):Informe